Colterol
Overview
Description
Colterol is a short-acting β2-adrenoreceptor agonist . It’s used in the management of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Molecular Structure Analysis
The molecular formula of Colterol is C12H19NO3 . Its molar mass is 225.288 g/mol . The structure includes a benzene ring with two hydroxyl groups and a side chain containing a tert-butylamino group .
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
- Colterol, primarily known as a β2‐adrenergic agonist, is utilized in its prodrug form, bitolterol. This compound is biologically inactive until converted to the active colterol within the lungs, demonstrating significant application in treating asthma and chronic obstructive pulmonary disease (COPD) (Walker, Kradjan, & Bierman, 1985).
Metabolism and Excretion in Animal Studies
- In animal studies, the metabolism and excretion pathways of bitolterol (and consequently colterol) vary significantly based on the route of administration. These studies provide insights into the drug's behavior in different physiological environments (Aimoto, Ito, Kimura, Murata, & Ito, 1979).
Bronchodilator Activity
- Colterol's role as a bronchodilator is evidenced by its activation of beta-2 adrenergic receptors in bronchiolar smooth muscle. This activation results in relaxation of bronchial smooth muscle, increasing airflow and mitigating bronchospasms, which is particularly beneficial in treating asthma (Bitolterol Mesylate, 2020).
Selectivity and Potency in Beta-Adrenoceptor Agonism
- Colterol has been studied for its selectivity and intrinsic activity in beta-adrenoceptor agonism. Its behavior in various tissues, such as tracheal smooth muscle, cardiac muscle, and skeletal muscle, is a topic of significant research interest, highlighting its varied pharmacological applications (Waldeck, Jeppsson, & Widmark, 2009).
Safety And Hazards
The safety and hazards associated with Colterol would be similar to those of other β2-adrenoreceptor agonists. These can include side effects such as tremors, nervousness, headaches, muscle cramps, palpitations, and rapid heart rate . It’s important to use this medication under the supervision of a healthcare provider.
properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSMOUBHYUFTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864860 | |
Record name | Colterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Colterol | |
CAS RN |
18866-78-9 | |
Record name | Colterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18866-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Colterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018866789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Colterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COLTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WH11068UO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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